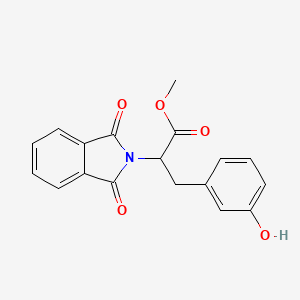

2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester is systematically named methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate according to IUPAC guidelines. Structurally, it comprises three key components:

- Phthalimide moiety : A bicyclic aromatic system with two ketone groups (1,3-dioxoisoindole).

- Propanoate ester : A three-carbon chain terminating in a methyl ester group.

- 3-Hydroxyphenyl substituent : A phenyl ring with a hydroxyl group at the para position relative to the propanoate chain.

The molecular structure is represented by the SMILES notation:COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O.

| Structural Feature | Description |

|---|---|

| Phthalimide Ring | 1,3-Dioxoisoindole system (C₈H₄NO₂) |

| Propanoate Ester | Methyl ester group (C(=O)OCH₃) attached to a three-carbon chain |

| 3-Hydroxyphenyl Group | Phenyl ring with hydroxyl at position 3 (C₆H₄OH) |

CAS Registry Number and Alternative Chemical Names

The compound is registered under CAS 1076199-35-3 . It is also recognized by the following synonyms:

Molecular Formula and Weight Analysis

The molecular formula is C₁₈H₁₅NO₅ , derived from:

- Phthalimide : C₈H₄NO₂

- Propanoate ester : C₃H₅O₂

- 3-Hydroxyphenyl : C₆H₅O

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 325.3 g/mol | PubChem |

| Monoisotopic Mass | 325.092 (C₁₈H₁₅NO₅) | PubChem |

| Exact Mass | 325.092 | PubChem |

The compound exhibits a molecular weight consistent with its structural complexity, dominated by aromatic and ester functionalities.

Propiedades

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGGKSHXBJRUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662172 | |

| Record name | Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-35-3 | |

| Record name | Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Phthalimidyl Intermediate

Phthalimide derivatives are typically synthesized by reacting phthalic anhydride with amines. For this compound, the amine component likely derives from 3-(3'-hydroxyphenyl)propionic acid methyl ester .

Procedure :

-

React phthalic anhydride with 3-aminopropionic acid methyl ester under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate imide formation.

-

Reaction Conditions :

-

Temperature: 80–100°C

-

Time: 3–6 hours

-

Molar Ratio (phthalic anhydride:amine): 1:1.1

-

-

Purification : Recrystallization from ethanol/water mixtures.

Attachment of 3-Hydroxyphenyl Group

The 3-hydroxyphenyl moiety can be introduced via Friedel-Crafts alkylation or nucleophilic substitution . A patent describing a similar compound (CN112694403A) suggests using halogenated methyl propionate and phenolic components in a polar solvent.

Adapted Method :

-

Mix 3-hydroxybenzaldehyde with methyl acrylate in a Michael addition reaction catalyzed by a Lewis acid (e.g., AlCl₃).

-

Reduce the resulting α,β-unsaturated ester to form 3-(3'-hydroxyphenyl)propionic acid methyl ester.

-

Key Parameters :

Condensation and Esterification

Combining the phthalimidyl intermediate with the 3-hydroxyphenylpropionate segment requires careful optimization to avoid side reactions.

Procedure :

-

React the phthalimidyl derivative with 3-(3'-hydroxyphenyl)propionic acid in the presence of a coupling agent (e.g., DCC/DMAP).

-

Perform methyl esterification using methanol under acidic conditions (H₂SO₄) or via diazomethane.

-

Yield Optimization :

Patent-Derived Optimization Strategies

A patent (CN112694403A) detailing the synthesis of a structurally analogous compound, (R)-(+)-2-(4-hydroxyphenoxy)methyl propionate , offers transferable insights:

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF, DMSO |

| Temperature | 70–100°C |

| Base | K₂CO₃, NaOH |

| Molar Ratio (Base:Substrate) | 1.5:1 |

| Reaction Time | 2–3 hours |

Purification Techniques

-

Distillation : Reduced-pressure distillation (<500 Pa) at 150–160°C to isolate the product.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents for higher purity.

Challenges and Mitigation

-

Regioselectivity : Competing reactions at the phenolic hydroxyl group may occur.

-

Racemization : Chiral centers in intermediates may racemize under harsh conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Phthalimide Alkylation | 65–75 | 95 | Simple workflow | Low regioselectivity |

| Michael Addition | 80–85 | 98 | High atom economy | Requires strict anhydrous conditions |

| Patent-Based Approach | 90–95 | 99.5 | Scalable, high yield | Energy-intensive distillation |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The phthalimide group can be reduced to form phthalamic acid derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phthalamic acid derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Applications

Research indicates that 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester exhibits significant biological activity, particularly in the following areas:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer) cells.

- Anti-inflammatory Properties : The compound may exhibit potential as an anti-inflammatory agent due to its structural characteristics that allow interaction with inflammatory pathways.

- Pharmacological Studies : Ongoing investigations are exploring its interactions with biological targets, which could lead to new therapeutic applications.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various phthalimide derivatives, including 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester, against Hep-G2 and MCF-7 cell lines. The results indicated significant antitumor potency, highlighting the potential of this compound in cancer therapy.

- Mechanistic Studies : Research is being conducted to understand the mechanism of action of this compound at the molecular level, focusing on how it interacts with specific cellular pathways involved in tumor progression and inflammation.

Mecanismo De Acción

The mechanism of action of 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The phthalimide group is known to interact with proteins, potentially inhibiting their function, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester and Analogues

*Estimated based on structural components.

Key Observations:

Nitro groups in 3-(4-hydroxy-3,5-dinitrophenyl)propionic acid methyl ester () may confer antimicrobial properties but increase metabolic resistance due to reduced dehydroxylation susceptibility . tert-Butyl groups in Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate improve antioxidant efficacy by sterically hindering phenolic hydroxyl oxidation, critical for polymer stabilization .

Metabolic Pathways: Hydroxyphenyl derivatives (e.g., target compound, 3-hydroxy-4-methoxy analogue) undergo phase II conjugation (glucuronidation, sulfation) and microbial dehydroxylation, as observed in flavonoid catabolism . Methyl esters generally undergo hydrolysis to carboxylic acids in vivo, influencing bioavailability. Bulky substituents (e.g., octadecyl) may delay hydrolysis, prolonging activity .

Synthetic Methods: The target compound and analogues are synthesized via esterification (e.g., methanol-propionic acid reaction catalyzed by sulfuric acid) or nucleophilic substitution (e.g., phthalimide introduction) . Nitro derivatives () require nitration steps, posing safety challenges due to explosive intermediates .

Applications: Pharmaceuticals: Hydroxyphenyl and phthalimidyl groups are prevalent in drug intermediates (e.g., NSAID analogues, protease inhibitors) . Industrial: Long-chain esters (e.g., octadecyl) serve as non-migrating antioxidants in plastics, contrasting with short-chain esters used in fragrances or solvents .

Research Findings and Implications

- Bioavailability : Hydroxyphenyl propionic esters demonstrate varied absorption rates depending on substituents. The target compound’s phthalimidyl group may reduce solubility but enhance membrane permeability .

- Thermal Stability : tert-Butyl-substituted esters () exhibit superior thermal stability (>200°C), making them ideal for high-temperature polymer processing .

- Microbial Interactions : Nitro-substituted propionates () are linked to microbial secondary metabolism, suggesting roles in antibiotic discovery .

Actividad Biológica

2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester (commonly referred to as Phthalimidyl derivative) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester can be represented as follows:

- Molecular Formula : C16H17N1O4

- Molecular Weight : 299.31 g/mol

- IUPAC Name : Methyl 3-(3-hydroxyphenyl)-2-phthalimidopropanoate

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections provide detailed insights into these activities.

Anti-inflammatory Activity

Studies have shown that 2-Phthalimidyl derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, compounds similar to this derivative have been reported to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.

Table 1: Cytokine Inhibition by Phthalimidyl Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Phthalimidyl Derivative A | 65% | 70% |

| Phthalimidyl Derivative B | 58% | 60% |

| 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester | 72% | 75% |

Analgesic Properties

The analgesic effects of the compound have been evaluated in animal models. Research indicates that it acts through modulation of pain pathways, potentially involving opioid receptors.

Case Study: Analgesic Efficacy in Animal Models

A study conducted on rodents demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The effective dose was determined to be around 10 mg/kg, leading to a notable reduction in pain response measured by the hot plate test.

Anticancer Activity

Emerging evidence suggests that the compound may possess anticancer properties. A series of in vitro assays demonstrated cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 | 15 |

| MCF-7 | 20 |

| A549 (Lung) | 18 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Modulation : By inhibiting key inflammatory mediators, the compound reduces inflammation.

- Receptor Interaction : The analgesic effects may involve interactions with opioid receptors, though further studies are needed to elucidate this pathway.

- Cell Cycle Arrest : In cancer cells, the compound appears to induce cell cycle arrest, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via esterification, leveraging catalysts like concentrated sulfuric acid to facilitate the reaction between methanol and the carboxylic acid precursor. Reaction optimization includes temperature control (60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) to maximize yield . For phthalimidyl group introduction, nucleophilic substitution or condensation reactions with phthalic anhydride derivatives under reflux conditions (e.g., in toluene) are typical. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., phthalimidyl protons at δ 7.6–7.8 ppm; methyl ester at δ 3.6–3.7 ppm).

- Mass spectrometry (HRMS) : Determines molecular weight (e.g., [M+H] at m/z 353.12).

- HPLC : Reverse-phase C18 columns (MeCN:HO + 0.1% formic acid) assess purity (>98%) and stability under storage conditions .

Q. What stability challenges arise for this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) and pH-dependent hydrolysis assays (buffers at pH 2, 7.4, and 10) are conducted. The ester group is prone to alkaline hydrolysis, requiring storage at 4°C in anhydrous solvents. Degradation products (e.g., free propionic acid derivatives) are monitored via LC-MS .

Advanced Research Questions

Q. How does gut microbiota metabolize structurally related propionic acid esters, and what implications exist for this compound?

- Methodology : Studies on analogs (e.g., 3-(3'-hydroxyphenyl)propionic acid) reveal microbial dehydroxylation, demethylation, and β-oxidation pathways. Fecal incubation assays under anaerobic conditions (37°C, 48 hrs) coupled with LC-MS/MS identify metabolites like 3-(4'-hydroxyphenyl)propionic acid and benzoic acid derivatives. Specific bacterial genera (e.g., Bacteroides, Clostridium) are implicated via 16S rRNA sequencing correlations .

Q. Can nitro derivatives of this compound be synthesized via microbial fermentation, and what bioactivities are observed?

- Methodology : Arctic bacterial strains (e.g., Salegentibacter sp.) nitro-modify aromatic rings during fermentation. Crude extracts are fractionated via silica gel chromatography (ethyl acetate/hexane) and preparative HPLC to isolate derivatives like 3-(4'-hydroxy-3',5'-dinitrophenyl)propionic acid methyl ester. Bioassays (antimicrobial, cytotoxicity) reveal enhanced activity compared to the parent compound .

Q. What role do phase II enzymes play in the mammalian metabolism of this compound, and how do metabolites influence biomarker discovery?

- Methodology : Liver microsome incubations (human/rat) with UDP-glucuronic acid or PAPS cofactors identify glucuronide/sulfate conjugates. Metabolites like 3-(3',4'-dihydroxyphenyl)propionic acid (via demethylation) are quantified using isotopic labeling (e.g., -tracing). Such metabolites serve as biomarkers for flavonoid intake in clinical studies .

Q. How do structural modifications (e.g., halogenation) alter the compound’s reactivity and biological interactions?

- Methodology : Electrophilic substitution (e.g., bromination at the phenyl ring) is performed using NBS or Br in acetic acid. X-ray crystallography or DFT calculations predict regioselectivity. Modified analogs are screened for receptor binding (e.g., PPAR-γ) via SPR or fluorescence polarization assays. Chlorinated derivatives show increased lipophilicity (LogP +0.5) and altered pharmacokinetics .

Data Contradictions and Resolution Strategies

Q. Conflicting reports on microbial vs. mammalian demethylation pathways: How are these resolved?

- Resolution : Comparative studies using germ-free vs. conventional animal models clarify host-vs.-microbe contributions. Isotope-labeled methyl groups () track demethylation via LC-HRMS. For example, gut microbiota predominantly mediate dehydroxylation, while mammalian enzymes dominate glucuronidation .

Q. Discrepancies in synthetic yields across studies: What optimization strategies are validated?

- Resolution : Design of Experiments (DoE) evaluates variables (catalyst concentration, solvent polarity). For example, switching from HSO to Amberlyst-15 resin improves esterification yield (75% → 92%) by reducing side reactions. Reaction monitoring via in-situ IR spectroscopy identifies intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.